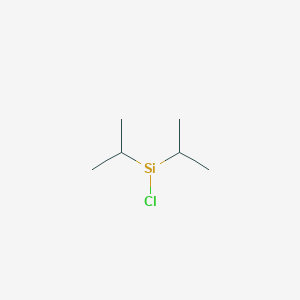

Chlorodiisopropylsilane

Description

Contextualization within Organosilicon Chemistry Research

To understand the specific role of chlorodiisopropylsilane, it is essential to first contextualize it within the broader field of organosilicon chemistry.

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, officially began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comnumberanalytics.comwikipedia.orgpentasil.eu In the same year, they also prepared the first organochlorosilane. wikipedia.org This early work laid the groundwork for future explorations into the unique properties of these compounds.

A pivotal figure in the history of organosilicon chemistry is English chemist Frederic Stanley Kipping. wikipedia.org Beginning in the late 1890s and continuing for over four decades, Kipping conducted extensive research, publishing 57 papers on the subject. richsilicone.comcore.ac.uk He was the first to systematically use Grignard reagents to create a variety of alkyl and aryl organosilicon compounds and is credited with coining the term "silicone" in 1904. wikipedia.orgwikipedia.orgcore.ac.ukiust.ac.ir Kipping's work, though initially focused on fundamental chemistry, became the foundation for the commercial silicone industry. wikipedia.orgcore.ac.uk

The industrial-scale production of organosilicon compounds was revolutionized in the 1940s by the independent discovery of the "direct process" by Eugene G. Rochow at General Electric and Richard Müller in Germany. wikipedia.orgdtu.dk This process, also known as the Müller-Rochow process, involves the reaction of an alkyl halide (most commonly methyl chloride) with elemental silicon in the presence of a copper catalyst. wikipedia.orgebsco.compaint.org This breakthrough provided a cost-effective and efficient method for producing methylchlorosilanes, the key precursors to silicones, and remains the basis of the modern silicone industry. wikipedia.orgdtu.dkencyclopedia.pubmdpi.com

Organosilicon compounds have become indispensable in nearly every sector of science and technology due to their unique combination of properties, which often blend the characteristics of organic and inorganic materials. sbfchem.comfiveable.me Their molecular structures, frequently based on a stable and flexible silicon-oxygen (siloxane) backbone, impart high thermal stability, chemical inertness, and water resistance. ebsco.comsbfchem.comzmsilane.com

These properties have led to a vast array of applications:

Materials Science: Organosilicon compounds are fundamental to the production of silicones, which are used as sealants, adhesives, lubricants, and high-performance coatings. iust.ac.irfiveable.mezmsilane.com They are also used as coupling agents to enhance adhesion between organic polymers and inorganic substrates in composite materials. hskbrchemical.comresearchgate.netchemimpex.com

Electronics: In the electronics industry, they serve as insulators, dielectric materials, and encapsulants for protecting sensitive components. iust.ac.irzmsilane.com Ultrapure silicon, derived from the reduction of purified chlorosilanes, is the cornerstone of the semiconductor industry. wikipedia.org

Organic Synthesis: In academic and pharmaceutical research, organosilanes are widely used as protecting groups for sensitive functional groups, as reducing agents, and as intermediates in cross-coupling reactions to form new carbon-carbon bonds. numberanalytics.comfishersci.casigmaaldrich.com

Biomedical Applications: The biocompatibility of many silicones makes them suitable for use in medical devices and personal care products. sbfchem.comfiveable.mezmsilane.com

The versatility and performance of organosilicon materials continue to drive innovation in fields ranging from aerospace and automotive engineering to nanotechnology and renewable energy. sbfchem.comhskbrchemical.com

Organosilanes are a class of chemical compounds that feature at least one direct bond between a carbon atom and a silicon atom (Si-C bond). wikipedia.orgsbfchem.comrussoindustrial.ru This defining characteristic distinguishes them from inorganic silicon compounds like silicon tetrachloride (SiCl₄) or silicates, and also from compounds where an organic group is linked to silicon via another atom, such as oxygen in tetraethoxysilane. sbfchem.com The general formula for an organosilane can be represented as RₙSiX₄₋ₙ, where 'R' is an organic group, 'X' is a hydrolyzable group (like a halogen or an alkoxy group), and 'n' is an integer from 1 to 4. researchgate.netncsu.edu

Organosilanes can be classified based on the nature of the groups attached to the silicon atom. Key classifications relevant to academic research include:

Chlorosilanes: These compounds contain at least one silicon-chlorine (Si-Cl) bond and are highly reactive. wikipedia.org They are fundamental building blocks in organosilicon chemistry, serving as precursors for many other types of silanes and silicones. paint.org Examples include methyltrichlorosilane (B1216827) and dimethyldichlorosilane. wikipedia.org

Organosilanols: As the silicon analogs of alcohols, organosilanols possess one or more hydroxyl (-OH) groups attached directly to the silicon atom. wikipedia.org They are typically formed by the hydrolysis of chlorosilanes and are intermediates in the formation of siloxane polymers. wikipedia.orgwikipedia.org They can be further classified as silanetriols (three -OH groups), silanediols (two -OH groups), or silanols (one -OH group). wikipedia.org

Alkoxysilanes: These feature one or more alkoxy (-OR) groups bonded to the silicon atom. They are often used as coupling agents and in the synthesis of sol-gel materials. mdpi.comencyclopedia.pub

Silyl (B83357) Hydrides: Containing a silicon-hydrogen (Si-H) bond, these compounds are valuable as reducing agents in organic synthesis. fishersci.ca

Research Rationale and Scope for this compound

This compound (C₆H₁₅ClSi) is a specific type of organochlorosilane. ontosight.ai Its primary value in academic research stems from the two bulky isopropyl groups attached to the silicon atom. This steric hindrance makes it a highly selective silylating agent. In organic synthesis, protecting groups are essential for temporarily blocking a reactive functional group (like an alcohol's hydroxyl group) so that a chemical reaction can be carried out at another site on the molecule. scribd.com

The rationale for using this compound is to introduce a diisopropylsilyl (i-Pr₂Si) group, which is sterically demanding. This bulkiness provides robust protection for the functional group, preventing it from reacting under various conditions. The scope of its research application is therefore primarily focused on complex organic synthesis where selective protection of hydroxyl groups is critical for achieving the desired molecular architecture. ontosight.aichemimpex.com Its use is documented in synthetic pathways for complex molecules and as a reagent in specialized reactions like intramolecular hydrosilylation. chemicalbook.com

Overview of Key Academic Research Areas

The academic research involving this compound is concentrated in several key areas of organic and materials chemistry:

Protecting Group Chemistry: A significant body of research utilizes this compound to protect hydroxyl groups in alcohols and phenols. ontosight.aiscribd.com The resulting diisopropylsilyl ethers are stable under a range of reaction conditions but can be removed when needed. Its use in photochemically removable silyl protecting groups has also been explored. acs.org

Organic Synthesis and Methodology: Research papers detail its use as a key reagent in multi-step syntheses. mdpi.comnih.gov For instance, it is used to create silicon-based intermediates that can be further functionalized. mdpi.com It also features in the development of new synthetic methods, such as mild reduction techniques where it is a precursor to a silyl hydride that transfers a hydride intramolecularly. chemicalbook.com

Materials Science: In materials science, this compound serves as a precursor or intermediate for creating specialized silicon-containing materials. ontosight.aichemimpex.com This includes the synthesis of silsesquioxanes and polysiloxanes, where the specific properties of the isopropyl groups can influence the final material's characteristics. ontosight.ai

Organometallic Chemistry: The compound is used in the synthesis of novel organometallic species, such as silyl cations, where the bulky isopropyl groups help to stabilize the reactive silicon center. uzh.ch

Table of Physical and Chemical Properties for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₅ClSi | ontosight.aichemimpex.comcymitquimica.com |

| Molecular Weight | ~150.72 g/mol | chemimpex.comchemicalbook.comcymitquimica.com |

| Appearance | Colorless liquid | chemimpex.comcymitquimica.com |

| Boiling Point | 130-135°C | ontosight.ai |

| 58-60°C at 50 mmHg | chemimpex.com | |

| Density | ~0.883 g/mL | chemimpex.com |

| Refractive Index | ~1.429 | chemimpex.comchemicalbook.com |

| Solubility | Soluble in organic solvents like hexane (B92381) and toluene. | ontosight.ai |

Table of Mentioned Compounds

| Compound Name | Chemical Formula / General Formula |

|---|---|

| (3-chlorophenyl)dimethylsilane | C₈H₁₁ClSi |

| (3-Chlorophenyl)methoxydimethylsilane | C₁₀H₁₃ClO₂Si |

| 2-chloropropane | C₃H₇Cl |

| Acetone | C₃H₆O |

| Acrylonitrile | C₃H₃N |

| Alkoxysilanes | RₙSi(OR')₄₋ₙ |

| Allyltrichlorosilane | C₃H₅Cl₃Si |

| This compound | C₆H₁₅ClSi |

| Chlorosilanes | RₙSiCl₄₋ₙ |

| Coniferyl aldehyde | C₁₀H₁₀O₃ |

| Diethyldiethoxysilane | C₆H₁₆O₂Si |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ |

| Dimethylsilanediol | (CH₃)₂Si(OH)₂ |

| Diphenylsilanediol | (C₆H₅)₂Si(OH)₂ |

| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ |

| Hexaphenylcyclotrisiloxane | C₃₆H₃₀O₃Si₃ |

| Isopropylmagnesium chloride | C₃H₇ClMg |

| Methyl chloride | CH₃Cl |

| Methylsilanetriol | CH₃Si(OH)₃ |

| Methyltrichlorosilane | CH₃SiCl₃ |

| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ |

| Organosilanols | RₙSi(OH)₄₋ₙ |

| p-Coumaric acid | C₉H₈O₃ |

| Phenylsilanetriol | C₆H₅Si(OH)₃ |

| Polydimethylsiloxane (B3030410) (PDMS) | (C₂H₆OSi)ₙ |

| Silicon tetrachloride | SiCl₄ |

| Sinapaldehyde | C₁₁H₁₂O₄ |

| Silyl ethers | R₃SiOR' |

| Tetraethoxysilane | C₈H₂₀O₄Si |

| Tetraethylsilane | Si(C₂H₅)₄ |

| Tetrahydrofuran | C₄H₈O |

| Trichlorosilane (B8805176) | HSiCl₃ |

| Triethylsilanol | (C₂H₅)₃SiOH |

| Trimethylsilanol | (CH₃)₃SiOH |

| Trimethylsilyl chloride | (CH₃)₃SiCl |

Structure

2D Structure

Properties

InChI |

InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUJBNDAWQLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883814 | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-29-4 | |

| Record name | Chlorodiisopropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorobis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-di(propan-2-yl)silicon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIISOPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG177547J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Chlorodiisopropylsilane and Its Derivatives

Established Synthetic Pathways for Chlorodiisopropylsilane

The creation of this compound relies on methods that can precisely control the degree of alkylation on a silicon precursor. The choice of synthetic route is often dictated by factors such as reagent availability, desired purity, and scalability.

The reaction of Grignard reagents with silicon halides is a foundational method for forming silicon-carbon bonds, first pioneered by F. Stanley Kipping. gelest.com The synthesis of this compound from silicon tetrachloride (SiCl₄) is a classic application of this methodology. The primary challenge lies in achieving partial substitution, as the high reactivity of Grignard reagents can lead to the formation of fully substituted tetraalkylsilanes. sci-hub.se

To selectively produce the desired di-substituted product, (i-Pr)₂SiHCl, careful control of reaction conditions is essential. One key strategy is the use of "reverse addition," where the Grignard reagent (isopropylmagnesium chloride or bromide) is added slowly to a solution of the silicon tetrachloride. gelest.com This maintains a low concentration of the Grignard reagent, favoring the formation of the less-substituted chlorosilane. The stoichiometry of the reactants is also critically controlled to favor the introduction of only two isopropyl groups.

The general reaction can be represented as: SiCl₄ + 2 i-PrMgX → (i-Pr)₂SiCl₂ + 2 MgXCl

While this method is versatile, its product selectivity can be poor, necessitating purification to separate the desired product from mono-, tri-, and tetra-substituted byproducts. sci-hub.se

Given the selectivity challenges of the Grignard method, more refined protocols have been developed. sci-hub.se Modern organometallic chemistry offers catalytic approaches that provide greater control over the reaction. One such advanced method is the palladium-catalyzed cross-coupling reaction of chlorosilanes with organoaluminum reagents. sci-hub.se This approach has demonstrated high selectivity in the methylation of various di- and trichlorosilanes to yield the corresponding monochlorosilanes. sci-hub.se

This catalytic system, often employing a combination of a palladium precursor like [Pd(C₃H₅)Cl]₂ and a phosphine (B1218219) ligand such as DavePhos, can selectively cleave Si-Cl bonds for alkylation. sci-hub.se The presumed mechanism involves an oxidative addition of the Si-Cl bond to the Pd(0) complex, which is thought to proceed via an Sₙ2-type pathway facilitated by the Lewis acidity of the aluminum reagent. sci-hub.se A key advantage of this method is its potential for higher selectivity, as the reactivity can be tuned by the choice of catalyst and ligand, overcoming some of the limitations of the highly reactive Grignard reagents. sci-hub.se

Synthesis of Functionalized this compound Derivatives

Beyond the parent compound, the synthesis of derivatives with diverse functionalities and specific stereochemistries is of significant interest for applications in asymmetric synthesis and materials science.

The introduction of various organic groups onto a this compound framework can be achieved through several powerful synthetic strategies. Nucleophilic substitution at the silicon center is the most direct approach. This can involve the use of traditional organometallic reagents like Grignard reagents or organolithium compounds to displace the chloride and form new silicon-carbon bonds. gelest.comgvsu.edu

More advanced and stereospecific methods have emerged, particularly those involving silylboranes. nih.govchemrxiv.orgresearchgate.net In this strategy, a chiral hydrosilane is first converted into a silicon-stereogenic silylborane via a stereospecific, platinum-catalyzed borylation. nih.govchemrxiv.orgresearchgate.net These chiral silylboranes are versatile intermediates that can be used as silyl-group transfer reagents in various transition-metal-catalyzed reactions. nih.govchemrxiv.org For example, they can participate in palladium(0)-catalyzed carbon-silicon bond-forming cross-coupling reactions and copper(I)-catalyzed silyl (B83357) conjugate additions, allowing for the precise and stereocontrolled introduction of a wide range of organic moieties with perfect enantiospecificity. chemrxiv.orgresearchgate.net

The creation of chiral silanes, where the silicon atom is a stereogenic center, is a significant challenge as there are no naturally occurring chiral silicon compounds. gvsu.educhemistryviews.org Research in this area has led to the development of several sophisticated enantioselective methodologies.

Multiple distinct strategies have been successfully employed to generate enantioenriched silicon-stereogenic centers.

Catalytic Asymmetric Hydrosilylation and C-H Silylation: Rhodium-based catalysts have been instrumental in developing enantioselective transformations. One approach involves the intramolecular hydrosilylation of dihydrosilanes, which can produce five- and six-membered cyclic monohydrosilanes with excellent enantioselectivity. nih.gov Mechanistic studies suggest this reaction proceeds via a Chalk-Harrod mechanism, with the oxidative addition of the Si-H bond being the enantio-determining step. nih.gov Another rhodium-catalyzed method achieves enantioselective silylation of aliphatic C-H bonds to synthesize silicon-stereogenic dihydrobenzosiloles. researchgate.net

Dynamic Kinetic Resolution: A powerful strategy for converting a racemic starting material entirely into one enantiomer is dynamic kinetic resolution. An enantioconvergent synthesis of silicon-stereogenic silylethers has been developed using a Lewis base catalyst, 4-aminopyridine, to mediate the reaction of racemic chlorosilanes with (S)-lactates. nih.gov This process takes advantage of the rapid racemization of the chlorosilane under the reaction conditions, allowing for the kinetic resolution to produce a single diastereomer of the silylether in high yield. nih.gov

Stereospecific Borylation of Chiral Hydrosilanes: As previously mentioned, a highly effective route involves the synthesis of optically active silylboranes from chiral hydrosilanes. nih.govresearchgate.net This is achieved through a stereospecific borylation catalyzed by Pt(PPh₃)₄, which proceeds with retention of configuration. nih.govresearchgate.net The resulting chiral silylboranes can then be converted into chiral silyl nucleophiles (e.g., silyllithiums) by treatment with reagents like methyllithium. nih.govresearchgate.net These nucleophiles are configurationally stable and react with electrophiles in a stereoretentive manner, providing access to a diverse array of enantioenriched organosilanes. nih.govchemrxiv.org

The table below summarizes key findings from various enantioselective approaches.

| Method | Catalyst/Reagent System | Substrate Type | Product Type | Enantioselectivity (ee) / Diastereoselectivity (dr) |

| Dynamic Kinetic Silyletherification | 4-aminopyridine / (S)-lactates | Racemic Chlorosilanes | Silylethers | High diastereoselectivity |

| Intramolecular Hydrosilylation | Rhodium(I) complexes | Dihydrosilanes | Cyclic Monohydrosilanes | Excellent enantioselectivities |

| C-H Silylation | Rhodium(I) complexes | Dihydrosilanes | Dihydrobenzosiloles | Good to excellent enantioselectivities |

| Stereospecific Borylation | Pt(PPh₃)₄ | Chiral Hydrosilanes | Silylboranes | >99% enantiospecificity |

| Dehydrogenative Si-O Coupling | Rhodium(I) complexes | Dihydrosilanes | Alkoxysilanes & Siloxanes | Excellent stereocontrol |

Stereoselective Synthesis of Chiral Chlorosilane Derivatives

Electrochemical Synthesis Approaches involving Chlorosilanes

Electrochemical methods have emerged as a powerful alternative to traditional synthetic routes for silicon-containing compounds, offering milder reaction conditions and improved selectivity. nih.govchemrxiv.org These approaches are particularly relevant for the synthesis of disilanes and oligosilanes from chlorosilane precursors, such as this compound. By precisely controlling the electrical potential, chemists can achieve transformations that are difficult to control using conventional chemical reductants. researchgate.net

The foundational step in the electrochemical synthesis of larger silicon frameworks from chlorosilanes is reductive activation. chemrxiv.org This process involves the transfer of electrons from a cathode to a chlorosilane molecule. In this approach, the application of a sufficiently reducing potential to a chlorosilane substrate initiates a two-electron reduction. researchgate.net This reduction leads to the cleavage of the silicon-chlorine bond and the formation of a highly reactive silyl anion intermediate. chemrxiv.orgresearchgate.net

The efficient and selective generation of these silyl anions is a key advantage of the electrochemical method, as these intermediates are otherwise arduous to produce. chemrxiv.orgnih.gov This electroreductive strategy has been shown to be effective for various chlorosilanes, which can be reduced at a carbon cathode to form these critical intermediates. nih.gov The solvent and electrolyte concentration can significantly impact the reduction potential, with studies showing that reductions are energetically easier in more polar solvents and at higher electrolyte concentrations. researchgate.net

Once generated, the silyl anion intermediate can act as a potent nucleophile, reacting with another chlorosilane molecule to form a new silicon-silicon bond. researchgate.net This nucleophilic substitution reaction results in the formation of disilanes and, through sequential reactions, oligosilanes. chemrxiv.org This electrochemical strategy provides a general and mild approach for synthesizing a diverse array of these compounds with high selectivity. nih.gov

This method is a significant improvement over the traditional Wurtz coupling, which requires harsh reducing metals like stoichiometric sodium. nih.govchemrxiv.org The electrochemical approach allows for both homocoupling of a single type of chlorosilane and, more powerfully, heterocoupling between two different chlorosilanes. nih.govnih.gov This versatility enables the modular synthesis of complex linear, and notably, cyclic oligosilanes, which are challenging synthetic targets. researchgate.netnih.gov Research has demonstrated the successful synthesis of various disilanes and trisilanes in good yields using this technique. researchgate.net

Below is a table summarizing the electrochemical synthesis of various disilanes from chlorosilane precursors.

| Entry | Chlorosilane 1 | Chlorosilane 2 | Product | Yield (%) |

| 1 | Chlorodimethylphenylsilane | Chlorodimethylphenylsilane | 1,2-Diphenyl-1,1,2,2-tetramethyldisilane | 85 |

| 2 | Chlorodimethylphenylsilane | Chlorodimethylsilane | 1-Phenyl-1,1,2,2-tetramethyldisilane | 65 |

| 3 | Chloro(p-tolyl)dimethylsilane | Chloro(p-tolyl)dimethylsilane | 1,2-Di(p-tolyl)-1,1,2,2-tetramethyldisilane | 82 |

| 4 | Chloro(4-fluorophenyl)dimethylsilane | Chloro(4-fluorophenyl)dimethylsilane | 1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane | 75 |

This table is illustrative, based on data reported for electrochemical coupling of various chlorosilanes. nih.govresearchgate.net

Computational studies and experimental observations have provided significant insight into the mechanism of these electrochemical transformations. chemrxiv.org The process is understood to proceed through an electrochemically driven radical-polar crossover mechanism. researchgate.netnih.gov

The proposed mechanism involves an initial single-electron transfer to the chlorosilane to form a radical anion, which then loses a chloride ion to give a silyl radical. A second electron transfer reduces the silyl radical to the key silyl anion intermediate. This sequence is referred to as an electrochemical-chemical-electrochemical (ECE) process. chemrxiv.orgresearchgate.net

To achieve selective cross-coupling between two different chlorosilanes, the strategy exploits their distinct electronic and steric properties. researchgate.net A chlorosilane that is easier to reduce (i.e., has a less negative reduction potential) is selectively converted to its silyl anion. chemrxiv.org This anion then preferentially attacks the more electron-deficient silicon center of the second, harder-to-reduce chlorosilane partner in a nucleophilic substitution reaction to form the desired cross-coupled product. chemrxiv.orgresearchgate.net This differential activation is crucial for achieving high chemoselectivity, which is a significant advantage over methods that use harsh chemical reductants. chemrxiv.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of chlorosilane synthesis, including that of this compound, there is a significant focus on developing more sustainable and environmentally benign methodologies. mdpi.com

Traditional industrial synthesis of chlorosilanes, such as the Müller-Rochow direct process, often involves high temperatures and produces harmful byproducts like hydrogen chloride. mdpi.compensoft.net The use of chlorosilanes itself is scrutinized under green chemistry principles because their subsequent conversion into materials like silicones often generates further hazardous waste. mdpi.com

A key trend in making chlorosilane synthesis greener is the search for alternative, chlorine-free reaction pathways. mdpi.com One promising approach is the direct synthesis of alkoxysilanes by reacting metallurgical silicon with alcohols instead of methyl chloride or hydrogen chloride. mdpi.comrsc.org This route avoids the production of chlorinated byproducts. Although this produces alkoxysilanes rather than chlorosilanes directly, they are valuable alternative monomers for silicon-based materials. mdpi.com

Another sustainable methodology gaining traction is mechanochemistry. rsc.org This involves using mechanical force, such as ball milling, to induce chemical reactions. mdpi.com A one-stage mechanochemical method for the direct synthesis of alkoxysilanes has been developed, which activates silicon and allows it to react directly with an alcohol. This process simplifies the traditional multi-stage synthesis by eliminating several steps and aligns with green chemistry goals by often proceeding under solvent-free conditions. rsc.org While not a direct synthesis of this compound, these green methodologies for related silicon compounds point the way toward more sustainable production practices for the entire class of organosilanes.

Iii. Reactivity and Mechanistic Studies of Chlorodiisopropylsilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in chlorodiisopropylsilane is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This fundamental reaction pathway is exploited for the formation of new silicon-carbon, silicon-oxygen, and other silicon-heteroatom bonds.

The reaction of this compound with alcohols is a common method for the protection of hydroxyl groups, forming diisopropylsilyl ethers. This transformation proceeds under mild conditions, typically in the presence of a weak base like triethylamine or imidazole, which serves to neutralize the hydrochloric acid byproduct. libretexts.org The reaction follows an SN2-like mechanism at the silicon center, where the alcohol oxygen acts as the nucleophile. libretexts.org The steric bulk of the two isopropyl groups provides a moderate level of stability to the resulting silyl (B83357) ether, allowing for selective deprotection under specific conditions, often using a fluoride source such as tetrabutylammonium fluoride (TBAF). libretexts.org

| Alcohol Substrate | Reagent | Base | Product | Reference |

| Primary Alcohol | This compound | Triethylamine | Alkoxydiisopropylsilane | nih.gov |

| Secondary Alcohol | This compound | Imidazole | Alkoxydiisopropylsilane | nih.gov |

In a similar fashion, this compound can be used to protect 1,2- and 1,3-diols, forming cyclic silyl acetals. chem-station.com This reaction is particularly useful in complex molecule synthesis where regioselective protection of polyol compounds is required. chem-station.com The formation of a five- or six-membered ring provides thermodynamic stability to the protected structure. The deprotection of these cyclic structures is also typically achieved with fluoride ions or under acidic conditions. chem-station.com

The silicon-chlorine bond in this compound readily reacts with various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. These reactions are powerful tools for the synthesis of tetraorganosilanes. orgsyn.org The reaction with highly reactive organolithium reagents generally proceeds smoothly. orgsyn.org However, reactions with less nucleophilic Grignard reagents can be sluggish and may require catalysis or harsher conditions to achieve high yields. orgsyn.org

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom, displacing the chloride.

| Organometallic Reagent | Electrophile | Product | Notes | Reference |

| Isopropylmagnesium bromide | Chlorodimethylphenylsilane | Isopropyldimethylphenylsilane | Example of uncatalyzed reaction | nih.gov |

| n-Propylmagnesium bromide | Chlorodimethylphenylsilane | n-Propyldimethylphenylsilane | Example of uncatalyzed reaction | nih.gov |

| Phenyllithium | This compound | Phenyldiisopropylsilane | General reaction pathway | orgsyn.org |

While these reactions are classic examples of nucleophilic substitution, the development of transition metal-catalyzed processes has significantly expanded the scope and efficiency of C-Si bond formation, particularly for less reactive partners. These catalyzed reactions are discussed in the cross-coupling section.

Hydrosilylation Reactions

The silicon-hydride (Si-H) bond in this compound allows it to undergo hydrosilylation, which is the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govmdpi.com This reaction is a highly atom-economical method for forming organosilicon compounds. nih.gov

Intramolecular hydrosilylation is a powerful strategy for the synthesis of silicon-containing heterocyclic compounds, or silacycles. The process typically begins with the synthesis of a molecule containing both a hydrosilane moiety and an unsaturated bond (e.g., an alkene or alkyne). gelest.com For instance, an unsaturated alcohol can first be reacted with this compound to form a diisopropylsilyl ether. The resulting molecule, now containing a diisopropylsilane group and a C=C double bond, can undergo a subsequent intramolecular cyclization reaction. gelest.com

This cyclization is often promoted by a transition metal catalyst (e.g., platinum or rhodium complexes) and results in the formation of a new ring structure incorporating the silicon atom, such as an oxasilacyclopentane or oxasilacyclohexane. gelest.com The regioselectivity and stereoselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

While transition metals are common catalysts for hydrosilylation, strong Lewis acids have emerged as effective metal-free alternatives. Tris(pentafluorophenyl)borane, B(C6F5)3, is a particularly potent catalyst for the hydrosilylation of alkenes, alkynes, and carbonyl compounds. cmu.eduresearchgate.net

Extensive mechanistic studies indicate that the reaction does not proceed via activation of the unsaturated substrate by the Lewis acid. Instead, the mechanism involves an unusual activation of the silane (B1218182) itself. cmu.edu The catalytic cycle is believed to be initiated by the abstraction of the hydride from the silane by the highly electrophilic borane. This generates a transient, highly reactive electrophilic silylium-like species ([R3Si]+) and a borohydride anion ([HB(C6F5)3]-). cmu.eduresearchgate.net

The silylium species then undergoes electrophilic addition to the alkene, forming a β-silyl-substituted carbocation intermediate. researchgate.net In the final step, this carbocation is trapped by the borohydride anion, which delivers a hydride to the carbon, resulting in the final hydrosilylated product and regenerating the B(C6F5)3 catalyst. researchgate.net This mechanism accounts for the observed trans-selective addition of the silane across the double bond. researchgate.net

Cross-Coupling Reactions involving this compound

In recent years, transition metal-catalyzed cross-coupling reactions have become a cornerstone of C-C and C-heteroatom bond formation. Chlorosilanes, including this compound, have been successfully employed as electrophilic partners in such reactions, providing efficient routes to complex organosilanes.

Palladium-catalyzed reactions have proven particularly effective. In a process analogous to the well-known Negishi coupling, this compound can be coupled with organozinc reagents. This "silyl-Negishi" reaction allows for the formation of C(sp3)-Si bonds, even with sterically hindered secondary alkylzinc reagents. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex supported by specialized phosphine (B1218219) ligands, such as DrewPhos, which are crucial for suppressing side reactions like β-hydride elimination and promoting efficient reductive elimination. nih.gov

The proposed catalytic cycle for the silyl-Negishi reaction involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the Si-Cl bond of this compound to form a silylpalladium(II) complex.

Transmetalation: The organic group is transferred from the organozinc reagent to the palladium center, displacing the chloride and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The desired organosilane product is formed by the reductive elimination of the silyl and organic groups from the palladium center, which regenerates the Pd(0) catalyst. nih.govnobelprize.org

| Silyl Electrophile | Organozinc Reagent | Catalyst/Ligand | Product | Yield | Reference |

| Trimethylsilyl iodide | sec-Butylzinc iodide | Pd2(dba)3/DrewPhos | sec-Butyltrimethylsilane | 93% | nih.gov |

| Phenyldimethylsilyl iodide | Cyclopentylzinc iodide | Pd2(dba)3/DrewPhos | Cyclopentyl(phenyldimethyl)silane | 95% | nih.gov |

Similarly, a "silyl-Kumada" reaction has been developed for the palladium-catalyzed cross-coupling of chlorosilanes with Grignard reagents. nih.gov This method overcomes the traditionally low reactivity of the strong Si-Cl bond in catalytic cycles and provides access to a wide range of alkyl- and arylsilanes in high yields. nih.govnih.gov The use of specific phosphine ligands is again key to the success of these transformations, enabling the coupling of both primary and secondary Grignard reagents. nih.gov These catalytic methods represent a significant advance over classical nucleophilic substitution, offering milder conditions, broader substrate scope, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chlorosilanes, including this compound, can serve as electrophilic partners in these transformations, although their reactivity is influenced by the high strength of the Si-Cl bond (approximately 113 kcal/mol).

The general mechanism for these couplings involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Recent advancements have enabled the efficient coupling of chlorosilanes. For instance, the use of specific phosphine ligands, such as DrewPhos, has been shown to facilitate the palladium-catalyzed alkylation of monochlorosilanes with both primary and secondary alkyl-magnesium halides (Grignard reagents). This methodology overcomes the challenge posed by the strong Si-Cl bond and allows for the synthesis of sterically hindered silanes that are otherwise difficult to access oecd.org. While many cross-coupling reactions involving silicon focus on silyl nucleophiles, these methods demonstrate the viability of using chlorosilanes as electrophiles oecd.orgresearchgate.net.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | The organic halide (R'-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Transmetalation | The organosilicon group from the activated silane transfers to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic fragments (R and R') are eliminated from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst. |

This table outlines the fundamental mechanistic steps common to many palladium-catalyzed cross-coupling reactions.

Hiyama Coupling and Related Transformations

The Hiyama coupling is a specific type of palladium-catalyzed cross-coupling reaction that joins an organosilane with an organic halide or pseudohalide nih.govmdpi.com. A critical feature of the Hiyama coupling is the requirement for activation of the organosilane, which is typically achieved using a fluoride source (e.g., TBAF) or a base nih.govmdpi.com.

This activation step is crucial because it converts the neutral tetracoordinate silane into a more reactive pentacoordinate silicate species. This hypervalent intermediate possesses a more polarized silicon-carbon bond, which facilitates the transmetalation step in the catalytic cycle mdpi.comrsc.org. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence mdpi.comrsc.orgwikipedia.org.

While many Hiyama couplings utilize organo(trialkoxy)silanes, the principles can be extended to other silanes. In the context of this compound, it would first need to be converted to a suitable organosilane partner, for example, through reaction with an organometallic reagent. The resulting diisopropyl-substituted organosilane could then participate in Hiyama coupling. An important development in this area is the domino Heck/Hiyama coupling, where a σ-alkylpalladium intermediate formed during a Heck reaction is trapped by an arylsilane, demonstrating the versatility of these transformations oecd.org.

Oxidative Transformations of Chlorosilanes

This compound can undergo various oxidative transformations, targeting either the Si-H bond or, under specific conditions, the C-Si bonds. These reactions are fundamental for converting silanes into silanols and other oxygenated silicon compounds.

Oxidation by Atmospheric Air in Thin Layers

A notable and unconventional oxidation method involves the reaction of chlorosilanes with atmospheric air in thin layers. Research has shown that di-, tri-, and tetra-chlorosilanes can be oxidized when encapsulated in a silicon oxide cell sigmaaldrich.comsigmaaldrich.com. This process occurs slowly in the air and, significantly, proceeds without hydrolysis, which is the typical reaction pathway for chlorosilanes in the presence of moisture sigmaaldrich.comsigmaaldrich.com.

The proposed mechanism suggests that tautomeric forms of the chlorosilanes may arise in the thin layers, which then form spatial clusters through intermolecular bonding. This structural transformation facilitates oxidation by atmospheric oxygen while preventing the typical hydrolysis reaction, ultimately leading to the formation of oxide films sigmaaldrich.comsigmaaldrich.com.

Enzymatic Oxidation Processes

Biocatalysis offers a green and highly selective route for the oxidation of hydrosilanes. The Si-H bond in compounds like this compound is susceptible to enzymatic oxidation. Cytochrome P450 monooxygenases, specifically P450 BM3 from Bacillus megaterium, have been shown to catalyze the oxidation of hydrosilanes to the corresponding silanols cdnsciencepub.comnih.gov.

This enzymatic process uses atmospheric oxygen as the terminal oxidant and exhibits high selectivity for the Si-H bond over C-H bonds cdnsciencepub.com. The reaction mechanism is believed to proceed through a hydrogen atom abstraction by a high-valent iron-oxo intermediate, followed by a rapid hydroxyl rebound, analogous to the enzyme's native C-H hydroxylation activity cdnsciencepub.comnih.gov. Similarly, peroxygenases have been employed for the efficient hydroxylation of organosilanes, achieving high catalyst performance and productivity researchgate.net.

Table 2: Comparison of Oxidation Methods for Hydrosilanes

| Method | Oxidant | Catalyst | Key Feature |

| Atmospheric | Air (O₂) | None | Occurs in thin layers, avoids hydrolysis. sigmaaldrich.comsigmaaldrich.com |

| Enzymatic (P450) | Air (O₂) | Cytochrome P450 | High selectivity for Si-H over C-H bonds. cdnsciencepub.comnih.gov |

| Enzymatic (Peroxygenase) | H₂O₂ | Peroxygenase | Efficient conversion with high turnover numbers. researchgate.net |

This table summarizes key aspects of different methods for the oxidation of the Si-H bond.

Cleavage of C-Si Bonds via Oxidation

The oxidative cleavage of a carbon-silicon bond is a synthetically useful transformation, often referred to as the Tamao-Fleming oxidation. This reaction converts an organosilane into an alcohol or a phenol. The process typically requires the presence of an activating group on the silicon atom, such as a halogen or an alkoxy group, and is carried out using an oxidant like hydrogen peroxide (H₂O₂) in the presence of a fluoride source.

The fluoride ion coordinates to the silicon atom, forming a hypervalent pentacoordinate intermediate. This coordination activates the Si-C bond, making it susceptible to nucleophilic attack by the peroxide. The subsequent rearrangement and cleavage result in the formation of a C-O bond. Strained silicon compounds, such as siletanes (silacyclobutanes), exhibit enhanced reactivity towards oxidative cleavage due to the release of ring strain upon formation of the pentacoordinate intermediate. This allows for the oxidation of even robust tetraalkylsilanes under mild conditions, compatible with other silicon-based protecting groups.

Photochemical Reactivity and Transformations

The photochemical reactivity of this compound is dominated by the presence of the Si-H bond. Upon exposure to light, particularly in the presence of a photoinitiator or photocatalyst, the relatively weak Si-H bond (bond dissociation energy ~384 kJ/mol) can undergo homolytic cleavage to generate a diisopropylchlorosilyl radical sigmaaldrich.com.

This reactive silyl radical intermediate can then participate in a variety of subsequent reactions:

Hydrosilylation: The silyl radical can add across a carbon-carbon double or triple bond, a process known as photoinduced hydrosilylation. This reaction is often initiated by a photosensitizer like benzophenone, which, in its excited triplet state, abstracts the hydrogen atom from the hydrosilane.

Atom Transfer Reactions: In the presence of a suitable halogen source like dichloromethane, visible-light photocatalysis can be used to convert the hydrosilane into the corresponding chlorosilane. This proceeds via a hydrogen atom transfer (HAT) mechanism.

Alkynylation: Iron-catalyzed, visible-light-induced reactions can achieve the alkynylation of hydrosilanes. The mechanism involves the generation of a chlorine radical via a ligand-to-metal charge transfer (LMCT) process, which then abstracts the hydrogen from the Si-H bond to form the silyl radical sigmaaldrich.com.

While direct photolysis of chlorosilanes can occur, particularly with short-wavelength UV light in the stratosphere, in the troposphere, this process is generally considered a minor degradation pathway compared to the rapid hydrolysis that occurs in the presence of atmospheric water vapor nih.govcdnsciencepub.com.

Photochemically Removable Silyl Protecting Groups

This compound derivatives have been instrumental in the development of advanced photolabile protecting groups (PPGs), which allow for the protection and subsequent light-induced removal of functional groups, most notably alcohols. wikipedia.org This strategy offers precise spatiotemporal control over deprotection without the need for chemical reagents. wikipedia.orgnih.gov

A significant advancement in this area is the creation of benzoyldiisopropylchlorosilane (BDIPSCl), a novel acylchlorosilane that functions as a silicon-based protecting group removable with visible light. nih.govrsc.org This overcomes a major drawback of many earlier PPGs that required high-energy UV light for cleavage, a condition that can damage sensitive molecules. wikipedia.orgnih.gov The BDIPSCl group is synthesized in a concise three-step sequence and can be readily used to protect primary, secondary, and tertiary alcohols under standard mild silylation conditions. nih.govrsc.org

Deprotection is achieved by exposing the protected alcohol to visible light (e.g., 456 nm) at room temperature in a solvent like methanol. nih.govrsc.orgresearcher.life The BDIPSCl group demonstrates high compatibility with a wide range of functional groups during both its installation and cleavage, showing significant orthogonality with other common protecting groups. rsc.orgresearchgate.net This robustness and the mild, reagent-free deprotection conditions make it a valuable tool in complex organic synthesis. nih.govrsc.org

Table 1: Substrate Scope for Protection with Benzoyldiisopropylchlorosilane (BDIPSCl)

| Alcohol Type | Substrate Example | Protected Product Yield |

| Primary | Geraniol | 95% |

| Primary | 4-Nitrobenzyl alcohol | 98% |

| Secondary | (-)-Menthol | 96% |

| Secondary | Propargyl alcohol derivative | 91% |

| Tertiary | 1-Ethynylcyclohexanol | 85% |

| Phenol | 4-Bromophenol | 94% |

Data sourced from studies on the application of BDIPSCl as a photocleavable protecting group. nih.govrsc.org

Mechanistic Analysis of Photocycloaddition Reactions

Dithis compound, a close relative of this compound, serves as a crucial reagent for creating molecular tethers to study the mechanism of [2+2] photocycloaddition reactions between alkenes. byu.edu By reacting dithis compound with two different alcohol-containing alkenes (e.g., substituted cinnamyl alcohols), a mixed dialkenoxysilane is formed. byu.edu This tether brings the two alkene moieties into proximity, facilitating intramolecular cycloaddition upon irradiation to form cyclobutane rings. byu.edu

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms, electronic properties, and reactivity of organosilicon compounds like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations provide a powerful tool for investigating the intricate details of reaction pathways that are often difficult to probe experimentally. For chlorosilane-related reactions, DFT has been used to map potential energy surfaces, identify transition states, and calculate activation energies. acs.orgacs.org For instance, in the disproportionation of dichlorosilane (B8785471) to monochlorosilane, DFT calculations revealed the complete reaction cycle, identifying the rate-determining step and key intermediates like the SiHCl3–SiH2Cl– species. acs.orgresearchgate.net

These computational studies can accurately predict reaction outcomes and provide a deep understanding of the underlying chemical principles. acs.org DFT helps to elucidate gas-phase reactivity, distinguishing between different potential routes such as disilane-mediated mechanisms and radical pathways. acs.org By modeling various elementary steps, including adsorption, surface reactions, and desorption, DFT contributes to a comprehensive picture of processes like chemical vapor deposition involving chlorosilanes. mdpi.com

Adsorption Behaviors on Surfaces

First-principles calculations based on DFT have been extensively used to study the adsorption of chlorosilanes on various surfaces, particularly silicon (Si). acs.orgnih.gov These studies are critical for understanding and optimizing processes like chemical vapor deposition and hydrochlorination in the production of high-purity silicon. nih.govresearchgate.net

When chlorosilanes like dichlorosilane and trichlorosilane (B8805176) interact with a Si(100) surface, they typically undergo dissociative chemisorption, meaning the molecule breaks apart as it forms chemical bonds with the surface. nih.govresearchgate.net The Si–Cl bond is often more prone to scission than the Si–H bond upon adsorption. nih.gov

Key findings from these computational studies include:

Adsorption Strength: Molecules like trichlorosilane exhibit the largest adsorption strength on the Si(100) surface. nih.govresearchgate.net

Charge Transfer: Adsorbed chlorosilane molecules generally act as electron acceptors, drawing electron density from the silicon surface. nih.govresearchgate.net

Interaction Strength: Analysis of total charge density reveals strong interactions and overlapping electron densities between the gas molecules and the Si(100) surface, indicative of covalent bond formation. acs.org

Table 2: Calculated Adsorption Energies (Eads) of Chlorosilanes on the Si(100) Surface

| Molecule | Adsorption Site | Eads (eV) | Dissociation Products |

| SiH2Cl2 | Hole | -1.82 | H* + SiHCl2 |

| SiHCl3 | Hole | -2.35 | Cl + SiHCl2 |

| SiCl4 | Bridge | -1.04 | Cl + SiCl3 |

| HCl | Top1 | -2.60 | H + Cl* |

An asterisk () denotes a surface-adsorbed species. Data is illustrative of typical DFT findings for chlorosilane adsorption.* nih.gov

Silyl Anion Intermediate Generation

The generation of silyl anions from chlorosilanes is a cornerstone of silicon-silicon bond formation. nih.gov Recent advancements have established a general and efficient electrochemical strategy for this transformation, offering a milder alternative to traditional methods like Wurtz coupling, which often require harsh reagents like sodium metal. nih.govnih.gov

In this electrochemical approach, a chlorosilane undergoes a two-electron reduction at a cathode. nih.govresearchgate.net This process is proposed to occur through an electrochemical-chemical-electrochemical (ECE) sequence:

First Reduction (E): The chlorosilane (R3SiCl) accepts an electron to form a radical anion.

Chemical Step (C): The radical anion rapidly loses a chloride ion (Cl-) to form a silyl radical (R3Si•).

Second Reduction (E): The silyl radical is immediately reduced at the cathode to form the desired silyl anion (R3Si-). nih.govresearchgate.net

This efficient and selective generation of the silyl anion intermediate allows it to be trapped by another chlorosilane molecule via nucleophilic substitution, enabling the synthesis of a wide variety of disilanes and oligosilanes, including functionalized cyclic structures. nih.govnih.govrsc.org Computational studies support the proposed radical-polar crossover mechanism, highlighting the utility of this electrochemical method for creating complex organosilicon compounds. nih.gov

Iv. Advanced Applications of Chlorodiisopropylsilane in Organic Synthesis

Silyl (B83357) Protecting Groups in Complex Molecule Synthesis

In the multistep synthesis of complex natural products and pharmaceuticals, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. Silyl ethers, formed from reagents like chlorodiisopropylsilane, are among the most widely used protecting groups due to their ease of installation, tunable stability, and selective removal under mild conditions. wikipedia.orghighfine.com The diisopropylsilyl group, in particular, offers a balance of steric hindrance and reactivity that is advantageous in many synthetic strategies.

The primary application of this compound is the protection of hydroxyl groups to form diisopropylsilyl ethers. This transformation is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent. The resulting DIPS ether is significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ether, offering greater resistance to a range of reaction conditions. highfine.comgelest.com

The stability of the DIPS group is primarily attributed to the steric bulk of the two isopropyl substituents on the silicon atom, which physically obstructs the approach of reagents that would cleave the silicon-oxygen bond. This steric hindrance makes DIPS ethers compatible with numerous synthetic operations, including oxidation, reduction, and organometallic reactions. Deprotection is typically accomplished using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under specific acidic conditions. wikipedia.orggelest.com This reliable protection-deprotection protocol makes the DIPS group a valuable asset in syntheses requiring orthogonal protecting group strategies. nih.gov

To enhance the versatility of silyl protecting groups, researchers have developed photolabile variants that can be removed with light, offering a mild and highly selective deprotection method. An important example derived from the diisopropylsilane core is Benzoyldiisopropylchlorosilane (BDIPSCl). rsc.orgnih.gov This compound allows for the installation of a benzoyldiisopropylsilyl (BDIPS) ether, which can be cleaved upon exposure to visible light. researchgate.net

The deprotection mechanism involves irradiation with visible light (e.g., 456 nm), which excites the benzoyl chromophore. researchgate.net This leads to an intramolecular hydrogen atom transfer, followed by a Norrish Type II cyclization to form a silaoxetane intermediate. rsc.org Subsequent fragmentation and solvolysis in a protic solvent like methanol release the free alcohol in high yield. nih.govresearchgate.net This photocleavage occurs at room temperature and is orthogonal to many other protecting groups, including acid-labile and fluoride-labile groups, providing a significant advantage in complex syntheses where mild and specific deprotection conditions are paramount. nih.gov

| Protecting Group Reagent | Abbreviation | Deprotection Method | Key Advantages |

|---|---|---|---|

| Benzoyldiisopropylchlorosilane | BDIPSCl | Visible Light (456 nm) in Methanol | Mild, room temperature deprotection; High functional group tolerance; Orthogonal to many acid/base/fluoride-labile groups. nih.govresearchgate.net |

The utility of a silyl protecting group is defined by its relative stability under various reaction conditions. The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Generally, increased steric hindrance leads to greater stability toward both acidic and basic hydrolysis. wikipedia.orgharvard.edu

In comparative studies, the triisopropylsilyl (TIPS) group, which is structurally similar to the DIPS group, is known to be one of the most robust trialkylsilyl protecting groups. highfine.com The relative stability of common silyl ethers generally follows a predictable trend based on steric hindrance.

Relative Stability of Silyl Ethers:

| Condition | Order of Increasing Stability |

| Acidic Media | TMS < TES < TBS < TIPS < TBDPS wikipedia.orgharvard.edu |

| Basic Media | TMS < TES < TBS ≈ TBDPS < TIPS wikipedia.orgharvard.edu |

This table illustrates the general stability trend where groups with greater steric bulk (like TIPS) are more resistant to cleavage.

The diisopropylsilyl group, as part of a larger structure, exhibits stability comparable to the more sterically demanding groups. For instance, studies on fluorous silyl protecting groups, which feature a 1°-alkyl(diisopropylsilyl) core, show that they are considerably more stable than triethylsilyl (TES) ethers under acidic conditions, a stability attributed to steric factors. This high stability allows for the selective removal of less hindered silyl groups like TES while leaving the diisopropylsilyl-based group intact, enabling precise control in sequential synthetic steps.

Reagent for C-C Bond Formation

Beyond its role in protection chemistry, this compound and its derivatives are instrumental in the formation of carbon-carbon (C-C) bonds. These applications typically involve the formation of a carbon-silicon (C-Si) bond as an intermediate step, leveraging the unique reactivity of organosilicon compounds in metal-catalyzed reactions.

Chlorosilanes, including this compound, are valuable electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions provide a powerful method for creating C-Si bonds, which can then be utilized in subsequent C-C bond-forming transformations, such as the Hiyama cross-coupling. nih.gov

A common catalytic cycle involves a palladium or nickel catalyst. The process typically begins with the oxidative addition of the catalyst (e.g., Pd(0)) into the Si-Cl bond of this compound, forming a silyl-metal complex. This is followed by transmetalation with an organometallic reagent (e.g., an organomagnesium or organozinc compound) and subsequent reductive elimination to yield the desired organosilane and regenerate the catalyst. nih.gov

The development of efficient catalysts has enabled the coupling of chlorosilanes with a variety of organometallic nucleophiles, overcoming the challenge posed by the high strength of the Si-Cl bond. nih.gov This methodology allows for the synthesis of diverse organosilanes that are valuable intermediates in organic synthesis. oup.com

While not a direct alkylating agent for C-C bond formation, the diisopropylsilyl group, once installed on a molecule, plays a crucial indirect role in controlling the stereochemistry of subsequent reactions. The significant steric bulk of the DIPS group can effectively shield one face of a molecule, directing an incoming reagent to attack from the less hindered face. This principle of sterically-controlled synthesis is fundamental to achieving high stereoselectivity. nih.gov

For example, in the alkylation of a chiral substrate, a bulky DIPS protecting group on a nearby hydroxyl or other functional group can dictate the trajectory of the electrophile. This steric influence is particularly important in carbohydrate chemistry and the synthesis of polyketide natural products, where controlling the stereochemistry at multiple chiral centers is a formidable challenge. researchgate.net The predictable directing effect of bulky silyl groups allows chemists to construct complex, stereochemically rich molecules with a high degree of precision. nih.gov

Tethering Strategies in Intramolecular Reactions

The use of temporary tethers to connect two reacting partners can transform a challenging intermolecular reaction into a more favorable intramolecular one. This strategy enhances reaction rates and can impart a high degree of stereocontrol. Silicon-based tethers, in particular, are advantageous due to their straightforward installation, stability under various reaction conditions, and versatile cleavage methods. The diisopropylsilyl group, derived from this compound, is particularly effective as a tethering unit due to the steric bulk of the isopropyl groups, which can influence the conformation of the transition state and, consequently, the stereochemical outcome of the reaction.

Silicon tethers have been successfully employed to control the regio- and stereoselectivity of intramolecular cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganicreactions.orgrsc.org In this strategy, the diene and dienophile are connected via a diisopropylsilyl ether linkage. The formation of this tether is achieved by reacting two alcohol-containing fragments (one with the diene and one with the dienophile) with this compound.

The length and rigidity of the tether are crucial for the success of the cycloaddition. The diisopropylsilyl group provides a compact and relatively rigid connection, which pre-organizes the molecule for the desired cyclization. This pre-organization leads to a less negative entropy of activation compared to the corresponding intermolecular reaction, often allowing the reaction to proceed under milder conditions. organicreactions.org Furthermore, the steric hindrance of the isopropyl groups can direct the approach of the reacting partners, leading to high diastereoselectivity in the formation of the cyclic product. nsf.gov After the cycloaddition, the silicon tether can be selectively cleaved under standard conditions, such as with fluoride ions or through oxidative cleavage, to reveal the final product.

While the general utility of silicon tethers in Diels-Alder reactions is well-established, the specific application of diisopropylsilyl tethers offers a balance of stability and reactivity that is beneficial for complex molecule synthesis. rsc.org

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.gov While synthetically valuable, intermolecular versions of this reaction can suffer from issues of regioselectivity and efficiency. Employing a tether to link the alkene and alkyne components makes the reaction intramolecular, thereby overcoming many of these limitations.

The diisopropylsilyl ether tether has proven to be particularly effective in this context. In a notable example, an allylic alcohol and a propargylic alcohol can be linked using a diisopropylsilyl group. This tethered enyne is then subjected to the conditions of the Pauson-Khand reaction, typically involving a cobalt carbonyl complex, to yield a bicyclic cyclopentenone. The use of a diisopropylsilyl ether-tethered substrate has led to the first successful examples of this type of Pauson-Khand reaction, yielding fused 6,5-ring systems in good yields. zmsilane.commallakchemicals.com

The stability of the diisopropylsilyl ether under the reaction conditions is a key factor in its success. jocpr.com The reaction demonstrates good functional group tolerance and high diastereoselectivity, which is influenced by the conformational constraints imposed by the silicon-containing ring in the transition state. nih.govwikipedia.org

| Tethered Reaction | Reactants | Tethering Group | Product | Key Advantage |

| Intramolecular Diels-Alder | Diene and Dienophile | Diisopropylsilyl ether | Fused bicyclic system | Enhanced stereocontrol |

| Intramolecular Pauson-Khand | Alkene and Alkyne | Diisopropylsilyl ether | Fused cyclopentenone | Improved yield and regioselectivity |

Synthesis of Organosilicon Precursors for Advanced Materials

This compound serves as a valuable precursor in the synthesis of advanced organosilicon materials. Its bifunctionality, possessing both Si-Cl and Si-H bonds, allows for sequential and controlled reactions to build up complex silicon-based architectures.

Silsesquioxanes and polysiloxanes are classes of polymers with a backbone of repeating silicon-oxygen units. They find widespread use due to their thermal stability, chemical resistance, and unique dielectric properties. The properties of these materials can be tuned by the organic substituents attached to the silicon atoms.

This compound can be used to introduce diisopropylsilyl units into these polymer structures. For example, hydrolysis of the Si-Cl bond followed by condensation can lead to the formation of polysiloxanes. The remaining Si-H bond can be utilized for further functionalization through hydrosilylation reactions, allowing for the attachment of a wide range of organic groups. This approach provides precise control over the structure and functionality of the resulting polymer. The synthesis of silsesquioxanes bearing specific organic side-chains can be achieved by first reacting this compound with a functionalized organic molecule, followed by controlled hydrolysis and condensation to form the characteristic cage or ladder-like silsesquioxane structure. wikipedia.org

Hybrid polymers, which combine inorganic silicon-based components with organic polymer chains, are of great interest for creating materials with novel properties. This compound can act as a linking agent to connect organic polymer chains or to initiate the growth of polymer chains from a silicon-containing core.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers requires a stepwise, generational growth, and silicon-based reagents are often used to create the branching points. This compound, with its two reactive sites, can be used as a building block in the divergent synthesis of dendrimers. nsf.gov For instance, reaction of the Si-Cl bond can attach the molecule to a core, and subsequent hydrosilylation using the Si-H bond can add new branches. This iterative process allows for the construction of dendrimers with a high density of functional groups on their periphery. organic-chemistry.orgnih.gov These functional groups can be tailored for specific applications, such as catalysis or drug delivery. organic-chemistry.org

Applications in Pharmaceutical and Biomedical Chemistry

While direct applications of this compound in final drug compounds are not widely reported, its utility in pharmaceutical and biomedical chemistry lies in its role as a versatile synthetic intermediate and protecting group. zmsilane.comnih.gov Silyl ethers, formed from chlorosilanes, are commonly used to protect alcohol functional groups during the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). oup.com

The diisopropylsilyl group, in particular, can be used as a protecting group for hydroxyl functions. Its steric bulk provides stability against a range of reagents, and it can be selectively removed under specific conditions, typically using a fluoride source. wikipedia.orglibretexts.org Triisopropylchlorosilane, a closely related compound, is frequently used for this purpose, and this compound can be employed in a similar capacity, especially when the presence of the Si-H bond is desired for subsequent transformations. zmsilane.com

The broader class of chlorinated compounds plays a significant role in the pharmaceutical industry, with many FDA-approved drugs containing chlorine atoms. doi.org While this compound's primary role is not as a source of chlorine in the final drug, it is a valuable tool in the multi-step syntheses often required to produce these complex molecules. mallakchemicals.com

Intermediate in Pharmaceutical Compound Synthesis

In the intricate pathways of pharmaceutical synthesis, this compound serves as a crucial intermediate, primarily for the protection of hydroxyl groups. The formation of a diisopropylsilyl ether by reacting an alcohol with this compound temporarily masks the reactive -OH group, preventing it from interfering with subsequent chemical transformations. The steric hindrance provided by the bulky diisopropylsilyl group can also influence the stereochemical outcome of nearby reactions. researchgate.net This strategy has been employed in the synthesis of several complex, biologically active compounds.

For instance, this compound is utilized in the synthesis of precursors to actinorhodin, a type of antibiotic. In the total synthesis of 6-Deoxydihydrokalafungin, a key biosynthetic precursor, this compound is reacted with an alcohol in the presence of imidazole to form a stable silyl ether intermediate. nih.gov This protection step is critical to allow for further modifications to other parts of the molecule without affecting the hydroxyl group.

Similarly, this reagent plays a role in the development of potential anticancer agents. A U.S. patent describes the use of this compound in the synthesis of novel dioxane derivatives, which are investigated as inhibitors of histone deacetylases (HDACs). google.com HDAC inhibitors are a class of compounds being explored for the treatment of proliferative diseases, including cancer. google.com Furthermore, the total synthesis of Purealin, a natural product inhibitor of cytoplasmic dynein with potential therapeutic applications, also incorporates this compound in its synthetic route. pitt.edu

Table 1: Examples of this compound in Pharmaceutical Synthesis

| Target Compound/Class | Role of this compound | Therapeutic Area |

|---|---|---|

| 6-Deoxydihydrokalafungin | Reagent for hydroxyl group protection | Antibiotics nih.gov |

| Dioxane Derivatives | Intermediate in multi-step synthesis | Anticancer (HDAC Inhibitors) google.com |

Design of Silylated Amino Acids and Peptides

The synthesis of peptides and oligonucleotides requires a meticulous strategy of protecting and deprotecting various reactive functional groups. Silyl ethers, including those derived from this compound, serve as effective protecting groups for the hydroxyl, carboxyl, and thiol functionalities present in amino acid side chains. google.com This protection is essential to prevent undesirable side reactions during the sequential coupling of amino acids in solid-phase peptide synthesis (SPPS). google.com

The diisopropylsilyl (DIPS) group offers a distinct advantage due to its specific stability and cleavage conditions. It is generally stable to the basic or acidic conditions used to remove other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), allowing for an "orthogonal" protection strategy. google.com This means different protecting groups can be removed selectively at different stages of the synthesis without affecting others.

The DIPS group is particularly useful as a linker for attaching molecules to a solid support. In solid-phase synthesis of oligonucleotides, diisopropylsilyl linkers have been developed that are stable throughout the synthesis but can be selectively cleaved using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to release the final product from the support. umich.edu This fluoride lability is a hallmark of many silyl ethers. Research has also focused on creating specialized linkers, such as [(3-Cyanopropyl)diisopropylsilyl]acetylene, for the preparation of C-terminal acetylene-derivatized peptides. researchgate.net The stability of this diisopropylsilyl-based linker was found to be comparable to the widely used and robust triisopropylsilyl (TIPS) group. researchgate.net

Table 2: Comparison of Common Silyl Protecting Groups in Synthesis

| Silyl Group | Abbreviation | Typical Cleavage Reagents | Key Features |

|---|---|---|---|

| Trimethylsilyl | TMS | Mild acid, water | Very labile, sensitive to moisture |

| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ions (TBAF), strong acid | Good stability, widely used |

| Triisopropylsilyl | TIPS | Fluoride ions (TBAF), strong acid | High steric bulk, very stable |

Radiochemical Labeling for Imaging (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). A significant challenge in PET radiochemistry is the development of simple and efficient methods to incorporate ¹⁸F into complex biomolecules like peptides and proteins.

The Silicon-Fluoride Acceptor (SiFA) methodology represents a major advance in this area. This strategy is based on the formation of a stable silicon-¹⁸F bond. This compound is a fundamental precursor for creating the diisopropylsilyl core that can be elaborated into a SiFA building block. The synthesis of a SiFA precursor generally involves the reaction of an organometallic compound with a di-alkyldihalosilane.

The stability of the SiFA tag, and thus the resulting radiotracer, under physiological conditions is paramount. This in vivo hydrolytic stability is achieved by attaching sterically bulky alkyl groups to the silicon atom. The diisopropyl groups, similar to the commonly used di-tert-butyl groups, provide the necessary steric hindrance to protect the Si-¹⁸F bond from cleavage by water. The labeling process itself is often a simple isotopic exchange reaction, where a non-radioactive fluorine-19 atom on the SiFA precursor is swapped for a radioactive fluorine-18 atom. This allows for the rapid and efficient radiolabeling of targeting molecules like peptides for use in PET imaging.

Table 3: Components of a SiFA-Based PET Radiotracer

| Component | Function | Role of Diisopropylsilyl Group |

|---|---|---|

| Targeting Molecule (e.g., Peptide) | Binds to a specific biological target (e.g., a receptor on a cancer cell). | Not directly involved. |

| Linker | Connects the targeting molecule to the SiFA tag. | Not directly involved. |

| SiFA Tag | The moiety that holds the fluorine-18 atom. | The diisopropylsilyl unit forms the core of the SiFA tag, providing a stable anchor for the ¹⁸F atom. |

Vi. Computational and Theoretical Chemistry of Chlorodiisopropylsilane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to predicting the behavior of molecules like chlorodiisopropylsilane.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for accurately predicting the electronic structure and energetics of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which contains all the information about the system. researchgate.net This approach allows for the calculation of various molecular properties that are crucial for understanding reactivity. researchgate.netresearchgate.net

Key reactivity descriptors derived from DFT include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Fukui Function (f(r)): Indicates the most likely sites for nucleophilic or electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron. araproceedings.com